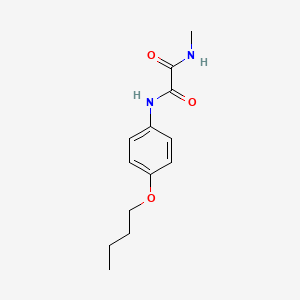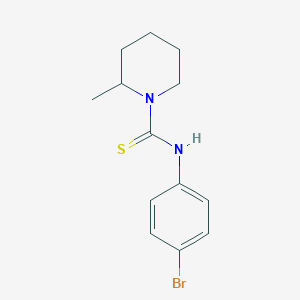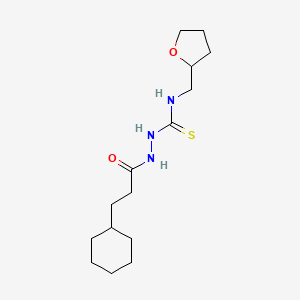![molecular formula C18H22N4O3 B4785132 2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4785132.png)
2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Overview
Description
2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a methoxyphenoxy group, a pyrimidinyl-substituted piperazine ring, and a propanone backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Piperazine Substitution: The pyrimidinyl-substituted piperazine is synthesized separately and then reacted with the methoxyphenoxy intermediate.
Final Coupling: The final step involves coupling the piperazine derivative with a propanone derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanone backbone.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: Similar structure with a pyridine ring instead of a pyrimidine ring.
2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one: Similar structure with the pyrimidine ring substituted at a different position.
Uniqueness
The uniqueness of 2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxyphenoxy and pyrimidinyl-piperazine groups may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-16-6-4-15(24-2)5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-3-9-20-18/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFTFWMQKWRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[1-(3-methyl-2-furoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4785049.png)

![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4785070.png)
![3-(1-adamantylmethyl)-4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4785078.png)
amino]methyl}-1H-indole-2,3-dione](/img/structure/B4785081.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4785089.png)
![methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate](/img/structure/B4785097.png)
![8-METHOXY-4-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B4785109.png)
![Ethyl 4-(3-methoxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4785116.png)

![(4-Methoxy-3-methylphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4785134.png)
![methyl 2-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4785136.png)
![1-{2-[(1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B4785143.png)

